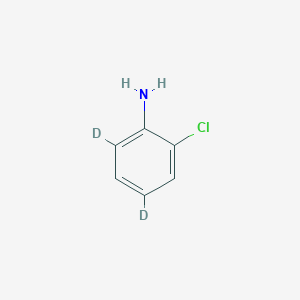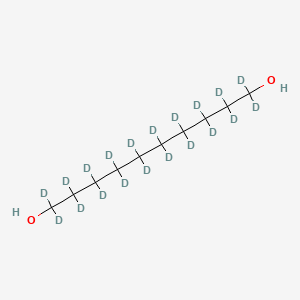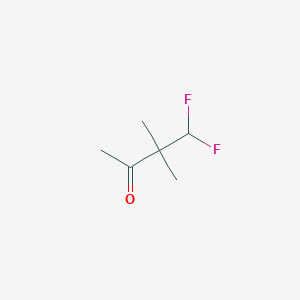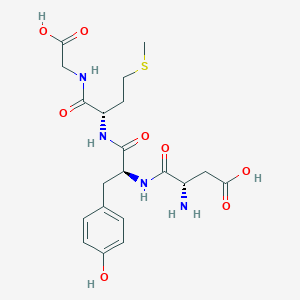
Cholecystokinin octapeptide (1-4) (desulfated)
Vue d'ensemble
Description
Cholecystokinin octapeptide (1-4) (desulfated) is a synthetic peptide compound derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is a desulfated version of the naturally occurring cholecystokinin octapeptide, which plays a crucial role in stimulating the digestion of fat and protein by promoting the contraction of the gallbladder and the release of digestive enzymes .
Mécanisme D'action
Target of Action
Cholecystokinin octapeptide (1-4) (desulfated) is a peptide hormone that is a member of the glucagon family . It primarily targets the gastrointestinal tract, pancreas, and liver . It has stimulatory effects on these organs and inhibits gastric acid secretion .
Mode of Action
Cholecystokinin octapeptide (1-4) (desulfated) interacts with its targets to stimulate the gastrointestinal tract, pancreas, and liver . This interaction results in the inhibition of gastric acid secretion . It also acts as a transmitter in central and intestinal neurons .
Biochemical Pathways
Cholecystokinin octapeptide (1-4) (desulfated) affects several biochemical pathways. It is involved in the secretion of pancreatic enzymes, contraction of the gallbladder, and gut motility . It is also involved in the neurobiology of anxiety, depression, psychosis, cognition, nociception, and feeding behavior .
Pharmacokinetics
It is known that peptide hormones like cholecystokinin octapeptide (1-4) (desulfated) are typically metabolized and eliminated by the body’s enzymatic processes .
Result of Action
The molecular and cellular effects of Cholecystokinin octapeptide (1-4) (desulfated)'s action include the stimulation of the gastrointestinal tract, pancreas, and liver, and the inhibition of gastric acid secretion . These effects contribute to its role in digestion and other physiological processes .
Action Environment
The action, efficacy, and stability of Cholecystokinin octapeptide (1-4) (desulfated) can be influenced by various environmental factors. For instance, the peptide’s stability may be affected by temperature, as suggested by storage recommendations for similar peptides . .
Analyse Biochimique
Biochemical Properties
Cholecystokinin octapeptide (1-4) (desulfated) interacts with several enzymes, proteins, and other biomolecules in biochemical reactions. It primarily binds to cholecystokinin receptors (CCK receptors) on the surface of target cells. These receptors are G-protein-coupled receptors that mediate the effects of cholecystokinin octapeptide (1-4) (desulfated) by activating intracellular signaling pathways. The interaction between cholecystokinin octapeptide (1-4) (desulfated) and CCK receptors leads to the activation of enzymes such as adenylate cyclase, which increases the levels of cyclic AMP (cAMP) in the cell .
Cellular Effects
Cholecystokinin octapeptide (1-4) (desulfated) has significant effects on various types of cells and cellular processes. In the gastrointestinal tract, it stimulates the secretion of digestive enzymes from the pancreas and bile from the gallbladder. It also inhibits gastric acid secretion and slows down gastric emptying. These effects are mediated through the activation of CCK receptors on the surface of pancreatic acinar cells and gallbladder smooth muscle cells . Additionally, cholecystokinin octapeptide (1-4) (desulfated) influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various intracellular enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of action of cholecystokinin octapeptide (1-4) (desulfated) involves its binding to CCK receptors on the target cells. This binding triggers a conformational change in the receptor, leading to the activation of G-proteins. The activated G-proteins then stimulate adenylate cyclase, resulting in an increase in cAMP levels. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular functions. Additionally, cholecystokinin octapeptide (1-4) (desulfated) can modulate the activity of other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholecystokinin octapeptide (1-4) (desulfated) can vary over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular functions. Cholecystokinin octapeptide (1-4) (desulfated) is relatively stable when stored at low temperatures and protected from light and moisture . Its activity may decrease over time due to degradation by proteolytic enzymes. Long-term studies have shown that cholecystokinin octapeptide (1-4) (desulfated) can have sustained effects on cellular functions, such as prolonged stimulation of enzyme secretion and modulation of gene expression .
Dosage Effects in Animal Models
The effects of cholecystokinin octapeptide (1-4) (desulfated) in animal models vary with different dosages. At low doses, it stimulates the secretion of digestive enzymes and bile, enhances satiety, and inhibits gastric acid secretion. At high doses, it may cause adverse effects such as nausea, vomiting, and abdominal pain . The threshold effects observed in these studies indicate that the optimal dosage of cholecystokinin octapeptide (1-4) (desulfated) is crucial for achieving the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
Cholecystokinin octapeptide (1-4) (desulfated) is involved in several metabolic pathways. It interacts with enzymes such as adenylate cyclase and phospholipase C, which play key roles in the production of secondary messengers like cAMP, IP3, and DAG . These secondary messengers regulate various cellular processes, including enzyme secretion, muscle contraction, and gene expression. Additionally, cholecystokinin octapeptide (1-4) (desulfated) can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of cholecystokinin octapeptide (1-4) (desulfated) within cells and tissues are mediated by specific transporters and binding proteins. Once it binds to CCK receptors on the cell surface, it is internalized and transported to various intracellular compartments. The distribution of cholecystokinin octapeptide (1-4) (desulfated) within tissues is influenced by factors such as blood flow, tissue permeability, and receptor density . The peptide can accumulate in tissues with high receptor density, such as the pancreas and gallbladder, where it exerts its physiological effects .
Subcellular Localization
Cholecystokinin octapeptide (1-4) (desulfated) is localized in specific subcellular compartments, where it exerts its activity. After binding to CCK receptors on the cell surface, it is internalized and transported to endosomes and lysosomes. The subcellular localization of cholecystokinin octapeptide (1-4) (desulfated) is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its function, as it allows the peptide to interact with intracellular signaling molecules and modulate cellular responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholecystokinin octapeptide (1-4) (desulfated) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The desulfation process is achieved by removing the sulfate group from the tyrosine residue in the peptide sequence .
Industrial Production Methods
Industrial production of cholecystokinin octapeptide (1-4) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Cholecystokinin octapeptide (1-4) (desulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reduction reactions.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Applications De Recherche Scientifique
Cholecystokinin octapeptide (1-4) (desulfated) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal physiology and its effects on digestive enzyme secretion.
Medicine: Explored for its potential therapeutic applications in treating digestive disorders and as a diagnostic tool for gallbladder function.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholecystokinin octapeptide (sulfated): The sulfated version of the peptide, which retains the sulfate group on the tyrosine residue.
Gastrin: Another gastrointestinal hormone with similar functions but different peptide sequences.
Uniqueness
Cholecystokinin octapeptide (1-4) (desulfated) is unique due to the absence of the sulfate group, which can alter its binding affinity and biological activity compared to the sulfated version. This desulfated peptide provides insights into the role of sulfation in cholecystokinin’s function and allows for the development of analogs with tailored properties .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZUTQBEOFBSLP-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


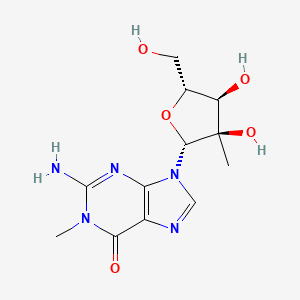
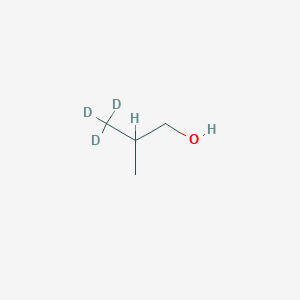


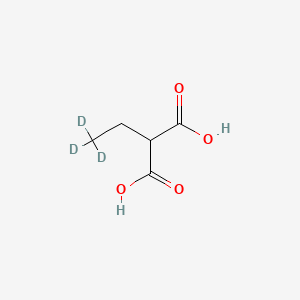
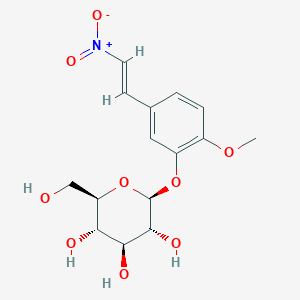

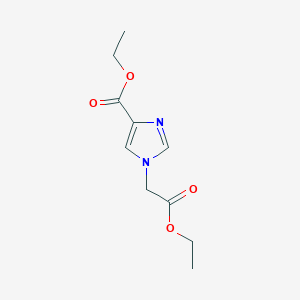
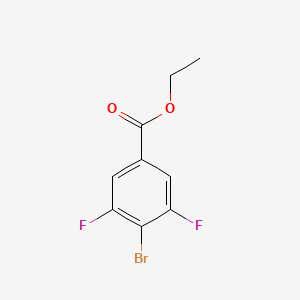
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)
